IACS-13909

概要

説明

IACS-13909は、Src相同性2ドメイン含有ホスファターゼ(SHP2)の強力かつ選択的なアロステリック阻害剤です。 この化合物は、上皮成長因子受容体(EGFR)に依存し、EGFRに依存しない非小細胞肺癌(NSCLC)における抵抗性メカニズムを克服する上で大きな可能性を示しています .

作用機序

IACS-13909は、複数の受容体型チロシンキナーゼ(RTK)の下流のシグナル伝達を仲介するホスファターゼであるSHP2を選択的に阻害することにより、その効果を発揮します。 SHP2を阻害することにより、this compoundは、癌細胞の増殖に不可欠なミトゲン活性化プロテインキナーゼ(MAPK)経路の活性化を抑制します。 この阻害は、EGFRに依存し、EGFRに依存しないNSCLCにおける抵抗性メカニズムを克服するのに役立ちます .

類似の化合物との比較

This compoundは、SHP2を選択的に阻害し、NSCLCにおける複数の抵抗性メカニズムを克服する能力においてユニークです。類似の化合物には、以下のような他のSHP2阻害剤が含まれます。

SHP099: 作用機序が類似している別の選択的なSHP2阻害剤。

RMC-4550: 同じ経路を標的とする強力なSHP2阻害剤。

これらの化合物と比較して、this compoundは、EGFR阻害剤に対する獲得抵抗を伴うNSCLCの臨床前モデルで優れた効力を示しています .

生化学分析

Biochemical Properties

IACS-13909 suppresses signaling through the MAPK pathway . It interacts with SHP2, a phosphatase that mediates signaling downstream of multiple RTKs . The nature of these interactions involves the suppression of signaling through the MAPK pathway .

Cellular Effects

This compound has demonstrated tumor growth inhibition in RTK-activated cancers in preclinical studies . It potently impedes the proliferation of tumors harboring a broad spectrum of activated RTKs as the oncogenic driver . In EGFR-mutant osimertinib-resistant NSCLC models with EGFR-dependent and EGFR-independent resistance mechanisms, this compound, administered as a single agent or in combination with osimertinib, potently suppressed tumor cell proliferation in vitro .

Molecular Mechanism

This compound is a specific and potent allosteric inhibitor of SHP2 . It binds to an allosteric pocket at the interface between the SH2 domains and phosphatase domain of SHP2 . This binding suppresses signaling through the MAPK pathway .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings . It has demonstrated long-term effectiveness in inhibiting tumor growth in RTK-activated cancers .

Dosage Effects in Animal Models

In animal models, this compound has shown to reduce tumor cell proliferation in vitro and in vivo

Metabolic Pathways

This compound is involved in the MAPK pathway . It interacts with SHP2, a phosphatase that mediates signaling downstream of multiple RTKs . This could also include any effects on metabolic flux or metabolite levels.

準備方法

IACS-13909の合成経路および反応条件は、重要な中間体の調製とその後のカップリングを含む複数の工程を含みます。 工業生産方法は、高純度と収率を確保するように設計されていますが、合成経路や反応条件の具体的な詳細は、機密情報であり、公表されていません .

化学反応の分析

IACS-13909は、以下を含むさまざまなタイプの化学反応を受けます。

酸化: この反応は、化合物の酸素の添加または水素の除去を含みます。

還元: この反応は、化合物の水素の添加または酸素の除去を含みます。

置換: この反応は、化合物の1つの原子または原子群を別の原子または原子群で置き換えることを含みます。

これらの反応に使用される一般的な試薬および条件には、酸化剤、還元剤、および触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究アプリケーション

This compoundは、以下を含む幅広い科学研究アプリケーションを持っています。

化学: それは、さまざまなシグナル伝達経路におけるSHP2の役割を調べるためのツール化合物として使用されます。

生物学: それは、細胞の増殖と分化におけるSHP2の分子メカニズムを理解するのに役立ちます。

医学: それは、NSCLCにおけるEGFR阻害剤に対する抵抗性を克服する可能性のある治療薬として調査されています。

科学的研究の応用

IACS-13909 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the role of SHP2 in various signaling pathways.

Biology: It helps in understanding the molecular mechanisms of SHP2 in cell proliferation and differentiation.

Medicine: It is being investigated as a potential therapeutic agent for overcoming resistance to EGFR inhibitors in NSCLC.

類似化合物との比較

IACS-13909 is unique in its ability to selectively inhibit SHP2 and overcome multiple resistance mechanisms in NSCLC. Similar compounds include other SHP2 inhibitors, such as:

SHP099: Another selective SHP2 inhibitor with similar mechanisms of action.

RMC-4550: A potent SHP2 inhibitor that targets the same pathway.

Compared to these compounds, this compound has shown superior efficacy in preclinical models of NSCLC with acquired resistance to EGFR inhibitors .

特性

IUPAC Name |

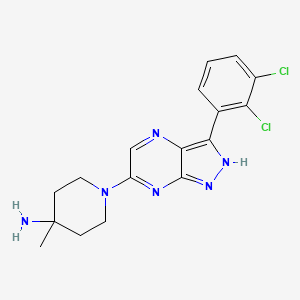

1-[3-(2,3-dichlorophenyl)-2H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N6/c1-17(20)5-7-25(8-6-17)12-9-21-15-14(23-24-16(15)22-12)10-3-2-4-11(18)13(10)19/h2-4,9H,5-8,20H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMADCPJVPLUGQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=NC3=NNC(=C3N=C2)C4=C(C(=CC=C4)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

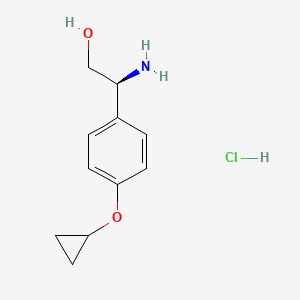

![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride](/img/structure/B3028447.png)

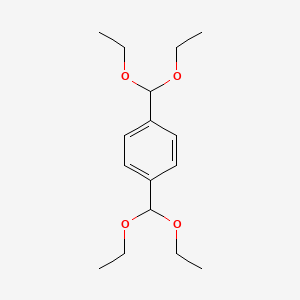

![(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid](/img/structure/B3028451.png)